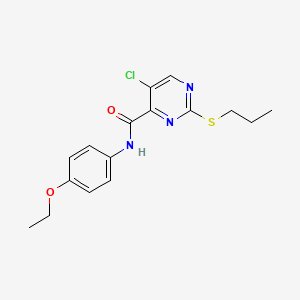
5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by its unique structure, which includes a chloro group, an ethoxyphenyl group, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a thiolation reaction using propylthiol and a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, wobei Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können auf die Nitro- oder Carbonylgruppen abzielen und diese in Amine bzw. Alkohole umwandeln.
Substitution: Die Chlorgruppe kann durch verschiedene Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung mit Palladium auf Aktivkohle (Pd/C) oder chemische Reduktion mit Natriumborhydrid (NaBH₄).
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base wie Kaliumcarbonat (K₂CO₃).
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine oder Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
4. Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 5-Chlor-N-(4-Ethoxyphenyl)-2-(Propylsulfanyl)pyrimidin-4-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was es wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sie kann Eigenschaften wie Enzyminhibition, Rezeptorbindung oder antimikrobielle Aktivität aufweisen, was sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.
Medizin
In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Sie kann auf bestimmte molekulare Zielstrukturen wirken und Möglichkeiten für die Behandlung von Krankheiten wie Krebs, Infektionen oder Entzündungsreaktionen bieten.
Industrie
In industriellen Anwendungen kann diese Verbindung bei der Synthese von Spezialchemikalien, Agrochemikalien oder Pharmazeutika eingesetzt werden. Ihre Vielseitigkeit und Reaktivität machen sie zu einem wertvollen Zwischenprodukt in verschiedenen Produktionsprozessen.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-N-(4-Ethoxyphenyl)-2-(Propylsulfanyl)pyrimidin-4-carboxamid hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege können variieren, aber gängige Mechanismen umfassen die Hemmung der Enzymaktivität, die Blockierung von Rezeptor-Ligand-Interaktionen oder die Veränderung von Signaltransduktionswegen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlor-N-(4-Methoxyphenyl)-2-(Propylsulfanyl)pyrimidin-4-carboxamid
- 5-Chlor-N-(4-Ethoxyphenyl)-2-(Methylsulfanyl)pyrimidin-4-carboxamid
- 5-Chlor-N-(4-Ethoxyphenyl)-2-(Propylsulfanyl)pyrimidin-4-carbonsäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 5-Chlor-N-(4-Ethoxyphenyl)-2-(Propylsulfanyl)pyrimidin-4-carboxamid durch seine spezifische Kombination von funktionellen Gruppen aus. Das Vorhandensein der Ethoxyphenyl- und Propylsulfanylgruppen kann eine einzigartige chemische Reaktivität und biologische Aktivität verleihen, was es zu einer besonderen und wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C16H18ClN3O2S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
5-chloro-N-(4-ethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
YYCBFFFSAGHKDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11412331.png)

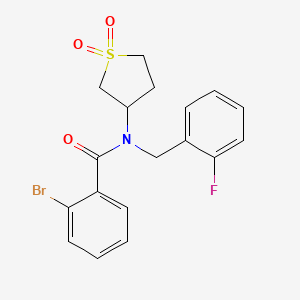
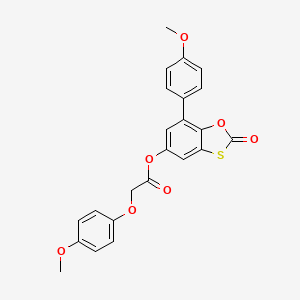
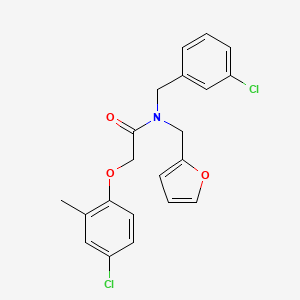
![2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11412360.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412367.png)

![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412376.png)
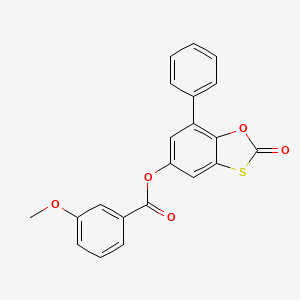
![Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11412388.png)
![2-methyl-N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11412392.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11412394.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412402.png)
